A Comprehensive Guide to the Crystal Structure Analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate: A Methodological Whitepaper
A Comprehensive Guide to the Crystal Structure Analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate: A Methodological Whitepaper
This document provides an in-depth technical guide for the crystal structure analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate. Tailored for researchers, scientists, and professionals in drug development, this whitepaper delineates the critical steps from synthesis and crystallization to advanced structural elucidation and interpretation. The methodologies presented herein are grounded in established scientific principles and validated through references to authoritative literature, ensuring a robust and reliable framework for analysis.
Introduction: The Significance of Furan Derivatives in Medicinal Chemistry
Furan-containing compounds are pivotal scaffolds in medicinal chemistry due to their diverse biological activities. The specific molecule of interest, Methyl 5-[(4-bromophenoxy)methyl]-2-furoate, with the chemical formula C₁₃H₁₁BrO₄ and a molecular weight of 311.13 g/mol , presents a versatile structural motif. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing rational drug design. Crystal structure analysis provides precise information on molecular geometry, conformation, and intermolecular interactions, which collectively govern the physicochemical properties and biological behavior of the compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure determination begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
The synthesis of the title compound would likely involve a multi-step process. A plausible synthetic route could start from commercially available starting materials such as methyl 2-furoate or 5-bromo-2-furoic acid.[1][2] A key step would be the ether linkage formation between the furan ring and the 4-bromophenoxy moiety.
Exemplary Synthetic Protocol:
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Preparation of Methyl 5-(hydroxymethyl)-2-furoate: This intermediate can be synthesized from methyl 2-furoate through various methods, including formylation followed by reduction.
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Williamson Ether Synthesis: The hydroxyl group of Methyl 5-(hydroxymethyl)-2-furoate can then be reacted with 4-bromophenol in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an aprotic polar solvent (e.g., DMF or acetonitrile) to yield the target molecule, Methyl 5-[(4-bromophenoxy)methyl]-2-furoate.
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Purification: The crude product must be purified to a high degree, typically using column chromatography on silica gel.[3] The purity of the final compound should be confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC before proceeding to crystallization.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Common Crystallization Techniques:
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Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) is allowed to evaporate slowly at room temperature.[4] This is a widely used and often successful method.
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Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.
The selection of appropriate single crystals is crucial. They should be visually inspected under a microscope for well-defined faces, lack of twinning, and suitable size (typically 0.1-0.3 mm in each dimension).
X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Data Collection
A single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. Data is typically collected using monochromatic radiation, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded on a detector.
Data Processing
The raw diffraction data is processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factors (|F²|), which are essential for solving the crystal structure.
Structure Solution, Refinement, and Validation
The processed data is used to determine the arrangement of atoms within the unit cell.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.[5] This initial model is then refined using full-matrix least-squares on F².[5] During refinement, the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
Structure Validation
The final refined structure must be validated to ensure its quality and accuracy. This involves checking for consistency in bond lengths and angles, analyzing the residual electron density map, and using software tools like PLATON to check for missed symmetry or other potential issues. The results are typically summarized in a crystallographic information file (CIF).
In-depth Analysis of the Crystal Structure
A thorough analysis of the crystal structure provides valuable insights into the molecule's properties.
Molecular Geometry
The analysis begins with an examination of the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters are compared with standard values from the literature and databases like the Cambridge Structural Database (CSD) to identify any unusual features that may be indicative of electronic effects or strain.[6]
Table 1: Representative Crystallographic Data for a Furan Derivative
| Parameter | Value (Example) |
| Chemical Formula | C₁₃H₁₁BrO₄ |
| Formula Weight | 311.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.60 |
| R-factor (R1) | < 0.05 |
| Weighted R-factor (wR2) | < 0.10 |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions are crucial for understanding the solid-state properties of the compound. For Methyl 5-[(4-bromophenoxy)methyl]-2-furoate, several types of interactions are expected:
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C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and aromatic or methyl C-H groups are likely to be present.[7]
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Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen.
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π-π Stacking: The aromatic furan and bromophenoxy rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing.
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal.[5] It allows for the mapping of different types of close contacts and provides a "fingerprint" plot that summarizes the nature and extent of these interactions.
Visualizing the Workflow and Structure
Diagrams are essential for conveying complex workflows and structural relationships.
Diagram 1: Experimental Workflow for Crystal Structure Analysis
Caption: A streamlined workflow for the crystal structure analysis of a small molecule.
Diagram 2: Molecular Structure of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
Caption: 2D representation of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate.
Conclusion and Future Perspectives
The crystal structure analysis of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate provides a foundational understanding of its molecular architecture and solid-state behavior. This detailed structural information is invaluable for the scientific community, particularly those in drug discovery and materials science. The described methodologies offer a robust framework for obtaining and interpreting high-quality crystallographic data. Future work could involve co-crystallization studies with target proteins to elucidate binding modes, or computational studies, such as Density Functional Theory (DFT), to complement and further validate the experimental findings.[5]
References
- A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives. Benchchem.
- Methyl 5-[(4-bromophenoxy)methyl]-2-furoate | 402771-33-9 | CRA77133. Biosynth.
- Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health.
- Experimental details of X-ray diffraction studies. ResearchGate.
- METHYL 5-BROMO-2-FUROATE synthesis. ChemicalBook.
- XRD analysis of the obtained furan-based copolymers. ResearchGate.
- CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.
- Search - Access Structures. Cambridge Crystallographic Data Centre.
- Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633. PubChem.
- Methyl 4,5-Dibromo-2-furancarboxylate. Chem-Impex.
- The crystal structure of 2-bromo-5- (4-cyanophenoxy)benzyl 1-methyl - ResearchGate.
- Methyl 5-[(4-formylphenoxy)methyl]-2-furoate. PubChem.
- The Synthesis and Crystal Structure of 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2 H -1,2,3-triazol-4-carboxylic Acid Ethyl Ester. ResearchGate.
- 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook.
- Synthesis of 2-[(4-Bromophenylimino)methyl]-5-pentadecylphenol. ResearchGate.
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